4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide
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Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones
Preparation Methods
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . This reaction is known for its mild conditions, short reaction time, and high yields.
Chemical Reactions Analysis
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: It has been evaluated for its antitumor activities against various cancer cell lines, showing promising results.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other dihydroisoindoloquinazolinones, such as:
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds have shown similar antitumor activities and are synthesized using similar methods.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds also exhibit biological activities and are synthesized using the imino Diels-Alder reaction.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C25H22N4O3/c30-22(27-16-17-8-5-6-14-26-17)13-7-15-28-23-18-9-1-2-10-19(18)25(32)29(23)21-12-4-3-11-20(21)24(28)31/h1-6,8-12,14,23H,7,13,15-16H2,(H,27,30) |
InChI Key |
HIZBNBYUPVHGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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